REACTION_SMILES
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[C:9](=[O:10])([O-:11])[O-:12].[CH3:15][O:16][c:17]1[cH:18][cH:19][c:20]([CH2:21][Cl:22])[cH:23][cH:24]1.[Cl:30][CH2:31][Cl:32].[K+:13].[K+:14].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][n:6][nH:7][cH:8]1.[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][n:6]([CH2:21][c:20]2[cH:19][cH:18][c:17]([O:16][CH3:15])[cH:24][cH:23]2)[n:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCl)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=[N+]([O-])c1cn[nH]c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
|
COc1ccc(Cn2cc([N+](=O)[O-])cn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |